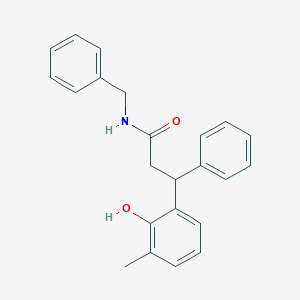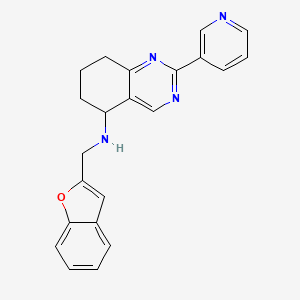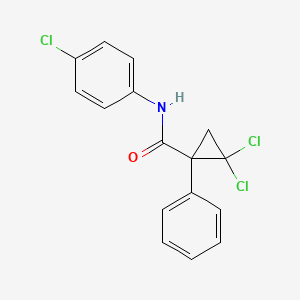![molecular formula C17H25NOS B6081034 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine, also known as RTI-126, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the early 1990s by a team of researchers at the Research Triangle Institute (RTI) in North Carolina, USA. Since then, RTI-126 has been the subject of several scientific studies due to its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves its binding to the DAT, which is a protein that is responsible for transporting dopamine from the synapse back into the presynaptic neuron. By blocking this transporter, 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine increases the levels of dopamine in the synapse, which leads to enhanced dopamine signaling. This, in turn, can result in increased motivation, attention, and reward-seeking behavior.
Biochemical and Physiological Effects
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control. It has also been shown to increase the activity of the mesolimbic dopamine system, which is a pathway that is involved in reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its selectivity for the DAT. This means that it can be used to specifically target dopamine signaling pathways without affecting other neurotransmitters. However, one of the limitations of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine is its relatively low potency compared to other DAT inhibitors such as cocaine. This means that higher doses may be required to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. One area of interest is its potential applications in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in behavior and cognition. Finally, there is also interest in developing more potent and selective DAT inhibitors based on the structure of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine.
Méthodes De Synthèse
The synthesis of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves several steps, starting from the reaction between 1-phenyl-2-nitropropene and thiourea to form 1-phenyl-2-amino-1-propanone. This intermediate is then reacted with methyl mercaptan to form 1-[3-(methylthio)propanoyl]-2-phenyl-2-piperidin-1-yl-ethanone, which is subsequently reduced to 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. The overall yield of this synthesis method is around 15%.
Applications De Recherche Scientifique
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to be a potent and selective dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake by neurons. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamine.
Propriétés
IUPAC Name |
3-methylsulfanyl-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-20-13-11-17(19)18-12-5-8-16(14-18)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQKKVNMEDGNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylthio)propanoyl]-3-(2-phenylethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
